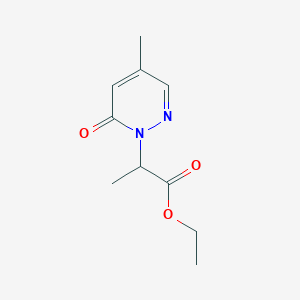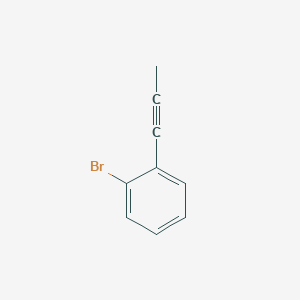
1-Bromo-2-(prop-1-yn-1-yl)benzene
描述
1-Bromo-2-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7Br. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the alkyne group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions: 1-Bromo-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylpropyne derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.
科学研究应用
1-Bromo-2-(prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1-Bromo-2-(prop-1-yn-1-yl)benzene in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1-(2-Bromophenyl)ethyne: Similar structure but lacks the propyne group.
1-(2-Chlorophenyl)-1-propyne: Similar structure with a chlorine atom instead of bromine.
1-(2-Iodophenyl)-1-propyne: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-Bromo-2-(prop-1-yn-1-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H7Br |
|---|---|
分子量 |
195.06 g/mol |
IUPAC 名称 |
1-bromo-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |
InChI 键 |
DDBDGISGGBEWMJ-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=CC=CC=C1Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
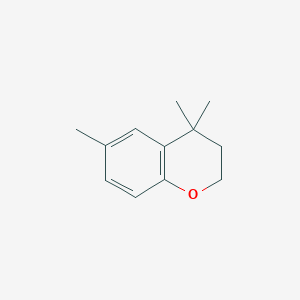
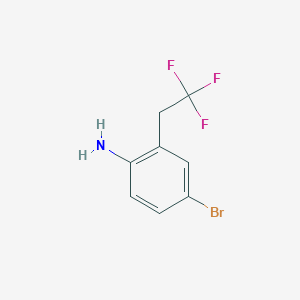
![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)
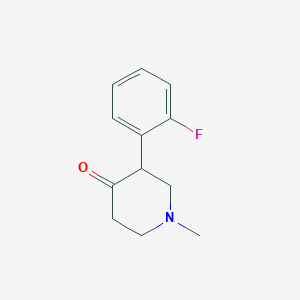

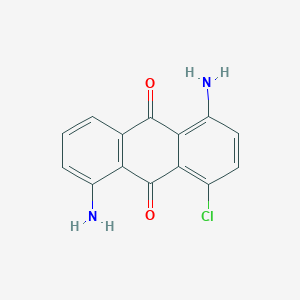
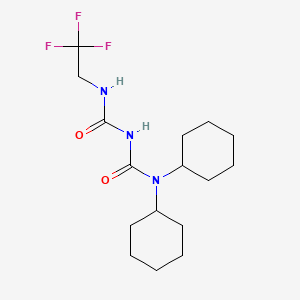
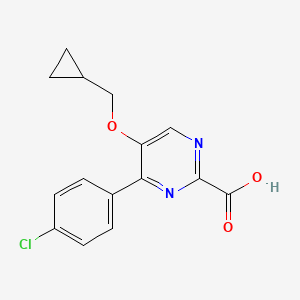
![tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate](/img/structure/B8585547.png)
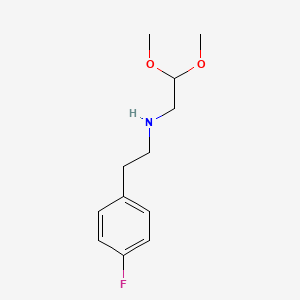
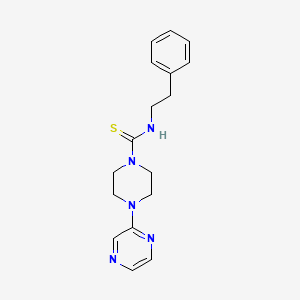
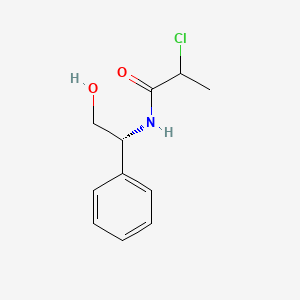
![2-[(1,2-Dichloroethenyl)oxy]aniline](/img/structure/B8585578.png)
